molecular formula C24H28N4O B2760696 3-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251626-73-9

3-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2760696
CAS No.: 1251626-73-9
M. Wt: 388.515
InChI Key: IGRPRBBDWDIZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a substituted 1,8-naphthyridine derivative characterized by a 1,8-naphthyridin-4-amine core. Key structural features include:

  • Position 3: An azepane-1-carbonyl group, introducing a seven-membered lactam ring with a ketone functionality. This moiety may enhance solubility or modulate steric interactions in biological systems.
  • Position 4: An N-(2,4-dimethylphenyl) substituent, contributing aromaticity and lipophilicity.
  • Position 7: A methyl group, likely influencing electronic properties and metabolic stability.

The compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry, particularly in targeting kinases or G-protein-coupled receptors due to their planar aromatic systems and hydrogen-bonding capabilities .

Properties

IUPAC Name

azepan-1-yl-[4-(2,4-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-16-8-11-21(17(2)14-16)27-22-19-10-9-18(3)26-23(19)25-15-20(22)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRPRBBDWDIZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-amino-3-cyanopyridine and an appropriate aldehyde under acidic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,4-dimethylphenylamine and the naphthyridine intermediate.

    Formation of the Azepane Ring: The azepane ring can be formed through a cyclization reaction involving a suitable diamine and the naphthyridine-dimethylphenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

1,8-Naphthyridin-4-amine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Molecular Formula Key Differences Hypothesized Impact
3-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine Position 3: Azepane-1-carbonyl; Position 4: 2,4-dimethylphenyl; Position 7: Methyl C25H29N3O Reference compound for comparison. Enhanced steric bulk from azepane may improve target selectivity.
L968-0275 () Position 4: 5-fluoro-2-methylphenyl; Position 7: Methyl C23H25FN4O Fluorine atom at the phenyl para position. Fluorine increases electronegativity, potentially improving metabolic stability .
Compound 3e () Position 2: 2-bromophenyl; Position 5: CF3; Position 7: Phenyl C27H19BrF3N3 Bromine and trifluoromethyl groups at positions 2 and 3. Bromine adds steric hindrance; CF3 enhances electron-withdrawing effects .
Compound 3i () Position 2: Isopropyl; Position 3: Methyl; Position 5: CF3 C24H25F3N4 Aliphatic isopropyl and methyl groups at positions 2 and 3. Increased hydrophobicity may reduce solubility but improve membrane permeability .

Pharmacological Considerations

  • Electronic Effects : The 2,4-dimethylphenyl group in the target compound provides electron-donating methyl groups, contrasting with the electron-withdrawing CF3 in compounds. This difference may alter binding affinity to hydrophobic enzyme pockets.
  • Fluorine Substitution : L968-0275’s fluorine atom () could enhance metabolic stability by resisting oxidative degradation, a feature absent in the target compound .

Physical Properties

  • Melting points for analogues in range from 139–221°C, influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but likely falls within this range due to structural similarities.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 1,8-naphthyridine core is critical for π-π stacking in biological targets. Substituents at position 3 (azepane-1-carbonyl) and position 4 (aryl groups) are pivotal for modulating selectivity and potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.